molecular formula C13H7BrIN3O2 B13937604 4-(6-Bromo-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid

4-(6-Bromo-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid

Cat. No.: B13937604
M. Wt: 444.02 g/mol
InChI Key: UIFKHUMJPMFJOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Bromo-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and iodine atoms in the structure adds to its unique chemical properties, making it a valuable compound for various scientific research applications.

Preparation Methods

The synthesis of 4-(6-Bromo-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid typically involves multiple steps. One common synthetic route starts with the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . This intermediate is then subjected to further halogenation reactions to introduce the iodine atom at the 7th position.

Chemical Reactions Analysis

4-(6-Bromo-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: The benzoic acid moiety can participate in coupling reactions to form more complex structures.

Common reagents used in these reactions include alkyl halides, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(6-Bromo-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-Bromo-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The presence of halogen atoms enhances its binding affinity and specificity, making it a potent compound for therapeutic applications .

Comparison with Similar Compounds

4-(6-Bromo-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid can be compared with other imidazo[4,5-b]pyridine derivatives, such as:

The unique combination of bromine, iodine, and benzoic acid in this compound makes it distinct from other related compounds, offering specific advantages in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C13H7BrIN3O2

Molecular Weight

444.02 g/mol

IUPAC Name

4-(6-bromo-7-iodo-1H-imidazo[4,5-b]pyridin-2-yl)benzoic acid

InChI

InChI=1S/C13H7BrIN3O2/c14-8-5-16-12-10(9(8)15)17-11(18-12)6-1-3-7(4-2-6)13(19)20/h1-5H,(H,19,20)(H,16,17,18)

InChI Key

UIFKHUMJPMFJOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=NC=C(C(=C3N2)I)Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.